Ethyl (4-chlorophenyl)phosphonate
Description
Properties
CAS No. |
85501-44-6 |
|---|---|
Molecular Formula |
C8H9ClO3P- |
Molecular Weight |
219.58 g/mol |
IUPAC Name |
(4-chlorophenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C8H10ClO3P/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
SMOCGYJMGUELIW-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The Hirao cross-coupling reaction, leveraging palladium acetate ($$ \text{Pd(OAc)}2 $$) as a catalyst, enables direct formation of the C–P bond between arylboronic acids and diethyl phosphite. For ethyl (4-chlorophenyl)phosphonate, 4-chlorophenylboronic acid reacts with diethyl phosphite ($$ \text{(EtO)}2\text{P(O)H} $$) under microwave irradiation. The mechanism involves oxidative addition of the palladium catalyst to the P–H bond, followed by transmetallation with the arylboronic acid and reductive elimination to yield the phosphonate.
Optimized Experimental Procedure
- A Schlenk tube is charged with $$ \text{Pd(OAc)}2 $$ (5 mol%), cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$, 2 eq.), and 4-chlorophenylboronic acid (1 eq.).
- Anhydrous ethanol (2 mL) and diethyl phosphite (1.2 eq.) are added under nitrogen.
- The mixture is irradiated in a microwave reactor at 100°C for 2 hours.
- Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 80:20) affords the product in 92% yield.
Key Advantages :
- Short reaction time (2 hours vs. 48–72 hours for classical methods).
- Excellent functional group tolerance, including electron-withdrawing substituents like chlorine.
Classical Phosphorylation Methods
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, involving nucleophilic substitution of alkyl halides with triethyl phosphite, has been adapted for arylphosphonates. While less common for aromatic systems, halogenated aryl substrates can react under forcing conditions:
$$
\text{4-Chlorophenyl bromide} + \text{P(OEt)}3 \xrightarrow{\Delta, \text{BF}3\cdot\text{OEt}_2} \text{this compound} + \text{EtBr}
$$
A modified procedure from utilizes boron trifluoride etherate (20 mol%) in acetonitrile at 26°C for 72 hours, yielding 28–40% phosphonates. However, this method is less efficient for aryl halides compared to aliphatic analogs.
Three-Component Coupling
A solvent-free, microwave-assisted protocol couples aldehydes, amines, and dialkyl phosphites. While primarily used for α-aminophosphonates, substituting 4-chlorobenzaldehyde and omitting the amine could theoretically yield this compound. For example:
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{(EtO)}_2\text{P(O)H} \xrightarrow{\text{MW, 720 W}} \text{this compound}
$$
Reported conditions (1–3 minutes irradiation) achieve near-quantitative conversions for analogous substrates, though specific data for the 4-chloro derivative remains unexplored.
Comparative Analysis of Synthetic Routes
*Theoretical yield based on analogous reactions.
Critical Observations :
- Palladium Catalysis offers superior yields and scalability but requires expensive metal catalysts.
- Microwave Methods reduce energy consumption and reaction times but necessitate specialized equipment.
- Classical Phosphorylation remains viable for small-scale synthesis but suffers from modest efficiency.
Experimental Characterization and Data
Purification Techniques
Flash chromatography (hexane:ethyl acetate gradients) is universally employed, with silica gel 60 (230–400 mesh) providing optimal resolution.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates and phosphine derivatives.
Scientific Research Applications
Ethyl (4-chlorophenyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4-chlorophenyl)phosphonate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. This can lead to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s phosphonate group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Enzyme Inhibition
Phosphonate esters with aromatic substituents exhibit distinct inhibitory profiles depending on the substituent’s position and electronic properties:
- Phenyl Alkyl Phosphonates : In the phenyl alkyl series, phenyl ethyl phosphonates show minimal inhibition of the complement system enzyme C'la compared to benzyl-substituted analogs. This suggests that shorter alkyl chains (e.g., ethyl vs. benzyl) reduce steric hindrance but may weaken enzyme interactions .
- Bis(4-Chlorophenyl)phosphonate Probes : Compounds like 39b (bis(4-chlorophenyl)phosphonate) demonstrate reversible inhibition of cathepsin G (CatG) but irreversible inhibition of other proteases (e.g., trypsin-3, β-tryptase). The dual chloro-substituents enhance electrophilicity, improving binding kinetics (kapp ≈ 20 × 10² M⁻¹ s⁻¹) . Ethyl (4-chlorophenyl)phosphonate, with a single chlorophenyl group, may exhibit intermediate activity.
Table 1: Inhibitory Activity of Selected Phosphonate Esters
Impact of Phosphonate Ionicity on Bioactivity
Phosphonate groups exist as monoionic species at physiological pH, whereas phosphate groups are diionic. This difference reduces the binding affinity of phosphonates to certain enzymes, such as acetylcholinesterase, which prefers the charge profile of phosphates . This compound’s monoionic nature may limit its utility in targets requiring diionic interactions but enhance selectivity for proteases like urokinase plasminogen activator (uPA) .
Key Research Findings
- Protease Inhibition: Bis(4-chlorophenyl)phosphonate probes outperform monosubstituted analogs in protease inhibition, underscoring the importance of substituent symmetry and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
